molecular formula C10H8ClNO4S B13486479 methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

Cat. No.: B13486479
M. Wt: 273.69 g/mol
InChI Key: OGTONXUHCSTUSC-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a heterocyclic compound featuring an indole core substituted with a chlorosulfonyl (-SO₂Cl) group at position 3 and a methyl ester (-COOCH₃) at position 4. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the chlorosulfonyl group, which enables further derivatization, and the indole scaffold, a common motif in bioactive molecules.

Properties

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-1H-indole-5-carboxylate

InChI

InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3

InChI Key

OGTONXUHCSTUSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of Indole Precursors

The primary method for preparing this compound involves the electrophilic chlorosulfonation of a suitably substituted indole, typically methyl 1H-indole-5-carboxylate or its derivatives. The key reagent is chlorosulfonic acid (ClSO3H), which introduces the chlorosulfonyl (-SO2Cl) group selectively at the 3-position of the indole ring.

  • Reaction conditions:

    • Solvent: Often performed neat or in a polar aprotic solvent such as dichloromethane or chloroform.
    • Temperature: Maintained at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.
    • Time: Reaction times vary from 1 to 4 hours depending on scale and reagent concentration.
  • Mechanism: Electrophilic aromatic substitution where the indole nitrogen assists regioselective attack at the 3-position due to electronic and steric factors.

  • Work-up: Quenching with ice-water followed by neutralization with sodium hydroxide solution to isolate the chlorosulfonylated product.

Alternative Chlorosulfonation Using Phosphorus Oxychloride (POCl3)

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Reagent Chlorosulfonic acid (ClSO3H) Primary sulfonating agent
Solvent Dichloromethane, chloroform, or neat Polar aprotic solvents preferred
Temperature 0–5 °C Low temperature critical for selectivity
Reaction Time 1–4 hours Monitored by TLC or HPLC
Work-up Quenching with ice-water, neutralization Avoids hydrolysis of sulfonyl chloride
Purification Flash chromatography, recrystallization Ensures removal of unreacted starting materials and by-products

Structural Confirmation and Analysis

Post-synthesis, the compound’s structural integrity is confirmed by:

Purification Techniques

  • Flash Column Chromatography:

    • Silica gel stationary phase with hexane/ethyl acetate gradient effectively separates the product from impurities.
  • Recrystallization:

    • Preferred solvents include mixtures of DMF and acetic acid (1:1 v/v), exploiting moderate solubility for high purity crystals.

Comparative Summary of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Direct Chlorosulfonation Chlorosulfonic acid, 0–5 °C Simple, direct sulfonation Requires strict temperature control
POCl3/DMF Mediated POCl3/DMF followed by sulfonation Better regioselectivity Multi-step, more complex
Industrial Continuous Flow Optimized chlorosulfonation in flow Scalable, high yield & purity Requires specialized equipment

Research Data and Yields

  • Typical isolated yields range from 60% to 85% depending on scale and purification efficiency.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms completion.
  • Side reactions such as over-sulfonation or hydrolysis are minimized by temperature control and rapid quenching.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group is highly electrophilic, enabling reactions with diverse nucleophiles. Key substitution pathways include:

Reaction with Amines

Primary and secondary amines displace the chloride to form sulfonamide derivatives. This reaction is critical for synthesizing pharmacologically relevant compounds.

  • General Reaction :

    R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
  • Conditions : Conducted in anhydrous solvents (e.g., THF, DCM) with a base (e.g., triethylamine) to neutralize HCl.

Reaction with Alcohols/Thiols

Alcohols and thiols substitute the chloride to yield sulfonate esters or thioesters, respectively.

  • Example :

    ROH+Ar-SO2ClRO-SO2-Ar+HCl\text{ROH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{RO-SO}_2\text{-Ar} + \text{HCl}
  • Conditions : Requires catalytic acid or base, depending on the nucleophile’s strength.

Hydrolysis to Sulfonic Acid

Water or aqueous base hydrolyzes the chlorosulfonyl group to a sulfonic acid:

Ar-SO2Cl+H2OAr-SO3H+HCl\text{Ar-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl}

  • Conditions : Proceeds rapidly under neutral or basic aqueous conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a reaction pivotal for modifying the compound’s polarity or further derivatization.

  • General Reaction :

    Ar-COOCH3+H2OH+or OHAr-COOH+CH3OH\text{Ar-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Ar-COOH} + \text{CH}_3\text{OH}
  • Conditions :

    • Acidic : HCl/H₂O, reflux.

    • Basic : NaOH/H₂O, room temperature.

Nitration

Nitration occurs at the 4-position of the indole ring:

Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

  • Conditions : Concentrated sulfuric acid at 0–5°C.

Reductive Reactions

While direct reduction of the chlorosulfonyl group is less common, the ester can be reduced to a primary alcohol:

Ar-COOCH3LiAlH4Ar-CH2OH\text{Ar-COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{Ar-CH}_2\text{OH}

  • Conditions : Anhydrous diethyl ether or THF.

Mechanistic Considerations

  • Chlorosulfonyl Reactivity : The -SO₂Cl group acts as a strong electrophile due to the electron-withdrawing sulfonyl moiety, facilitating nucleophilic attack .

  • Indole Ring Activation : The 5-carboxylate group deactivates the ring, directing electrophiles to the 4-position.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The following table highlights key structural analogs, focusing on substituent positions and functional groups:

Compound Name Substituent Positions Functional Groups Molecular Weight Key Properties/Applications Reference
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate 3: -SO₂Cl; 5: -COOCH₃ Chlorosulfonyl, methyl ester 259.67 (calc.) Intermediate for sulfonamide derivatives
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid 5: -SO₂Cl; 3: -COOH Chlorosulfonyl, carboxylic acid 259.67 Positional isomer; potential acid-based reactivity
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate 3: -CH₂OCH₃; 5: -COOCH₃ Methoxymethyl, methyl ester 219.24 Enhanced lipophilicity for drug delivery
Methyl 5-chloro-1H-indole-6-carboxylate 5: -Cl; 6: -COOCH₃ Chloro, methyl ester 209.63 Halogenated analog; antimicrobial activity
Methyl 2-chloro-1H-indole-3-carboxylate 2: -Cl; 3: -COOCH₃ Chloro, methyl ester 209.63 Reactivity in electrophilic substitution

Key Observations :

  • Positional Isomerism : The chlorosulfonyl group’s position significantly impacts reactivity. For example, 5-(chlorosulfonyl)-1H-indole-3-carboxylic acid (position 5) may undergo different acid-base reactions compared to the target compound (position 3).
  • Functional Group Diversity : Replacement of -SO₂Cl with -Cl (e.g., methyl 5-chloro-1H-indole-6-carboxylate) reduces electrophilicity but enhances stability.

Physical and Spectral Properties

Comparative data for melting points, solubility, and spectral signatures:

Compound Name Melting Point (°C) Solubility Key Spectral Data (NMR/IR) Reference
This compound Not reported Likely polar aprotic solvents Expected IR: 1360 cm⁻¹ (S=O), 1740 cm⁻¹ (C=O ester)
Methyl 2-chloro-1H-indole-3-carboxylate >200 THF, CCl₄ ¹H NMR (DMSO-d6): δ 3.90 (s, COOCH₃), 7.2–8.1 (m, aromatic)
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate Not reported DCM, MeOH ¹³C NMR: δ 47.45 (CH₂), 109.46 (C-7)
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid Not reported Aqueous buffers HRMS (CI): m/z 258.971 [M+H]+

Key Observations :

  • Solubility : Chlorosulfonyl-containing compounds (e.g., target compound) are likely soluble in polar aprotic solvents (DMF, DMSO), whereas methoxymethyl analogs show better solubility in alcohols.
  • Spectral Signatures : The chlorosulfonyl group’s strong IR absorption (~1360 cm⁻¹) distinguishes it from chloro or methoxy substituents.

Key Observations :

  • Chlorosulfonation : Requires harsh sulfonating agents (e.g., ClSO₃H), contrasting with milder chlorination using NCS.
  • Functionalization: The chlorosulfonyl group in the target compound can react with amines to form sulfonamides, a pathway utilized in hydrazono derivatives (e.g., ).

Biological Activity

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound contains a chlorosulfonyl group, which enhances its chemical reactivity and biological potential. The presence of this group allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For example, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators' production.
  • Nuclear Receptor Activation : It may activate nuclear receptors that regulate gene expression related to cell growth and differentiation.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting processes such as apoptosis and cellular metabolism .

3. Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundCell LineIC50 (µM)
This compoundLOX-IMVI (melanoma)0.96
Staurosporine (control)LOX-IMVI7.10
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells. The study reported that at a concentration of 50 µM, the compound maintained over 87% cell viability while exhibiting potent inhibition against specific cancer pathways .

Research Findings

A recent publication highlighted the synthesis of this compound derivatives and their evaluation for biological activity. The findings indicated that these compounds could effectively modulate inflammatory responses and possess potential as therapeutic agents in cancer treatment .

5. Conclusion

This compound is a promising compound in the realm of medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Q & A

Q. What computational methods best predict the regioselectivity of sulfonation in methyl 1H-indole-5-carboxylate derivatives?

  • Methodological Answer : DFT (M06-2X/def2-TZVP) with implicit solvent models (e.g., SMD for DCM) calculates activation energies for sulfonation at C-3 vs. C-2. Fukui functions (nucleophilic/electrophilic indices) and NBO analysis identify charge localization driving selectivity .

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